molecular formula C19H16ClNO2S2 B2403398 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine CAS No. 397284-88-7

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine

Cat. No.: B2403398
CAS No.: 397284-88-7
M. Wt: 389.91
InChI Key: MFMINLVRXWLJNQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with naphthalene-2-sulfonyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and naphthalenesulfonyl groups allows for specific interactions with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)oxazolidine: Similar structure but with an oxygen atom in the ring.

    2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring.

Uniqueness

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c20-18-8-4-3-7-17(18)19-21(11-12-24-19)25(22,23)16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13,19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMINLVRXWLJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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